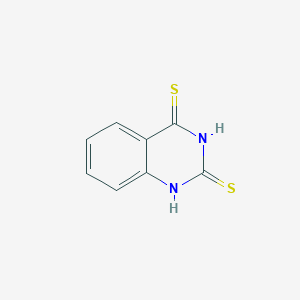

2,4-Quinazolinedithiol

Description

2,4-Quinazolinedithiol is a heterocyclic compound featuring a quinazoline core (a bicyclic structure comprising two fused six-membered aromatic rings with two nitrogen atoms at positions 1 and 3) substituted with thiol (-SH) groups at positions 2 and 4. Thiol groups confer high reactivity, enabling applications in medicinal chemistry, catalysis, and material science. Its dithiol functionality likely enhances metal-binding capacity and redox activity, distinguishing it from hydroxyl- or amine-substituted analogs.

Properties

IUPAC Name |

1H-quinazoline-2,4-dithione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOAGVULHUBXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351265 | |

| Record name | 2,4-Quinazolinedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5993-69-1 | |

| Record name | 2,4-Quinazolinedithiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Quinazolinedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Quinazolinedithiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with carbon disulfide and subsequent cyclization with formamide . This reaction is usually carried out under reflux conditions in the presence of a base such as potassium hydroxide.

Industrial Production Methods: While specific industrial production methods for 2,4-Quinazolinedithiol are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Quinazolinedithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The quinazoline ring can be reduced under specific conditions.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of disulfides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of alkylated or acylated quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2,4-Quinazolinedithiol has demonstrated promising antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, research indicated that certain modifications to the quinazolinedithiol structure enhance its efficacy against resistant bacterial strains.

Anticancer Properties

Recent studies have explored the anticancer potential of 2,4-Quinazolinedithiol. The compound has been investigated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for future drug development.

Material Science

Conductive Polymers

2,4-Quinazolinedithiol serves as a building block for synthesizing conductive polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable radical cations enhances the conductivity of the resulting materials.

Sensors

The compound has been utilized in the development of electrochemical sensors. Its redox-active nature allows for sensitive detection of various analytes, including heavy metals and biomolecules. Research has shown that sensors based on 2,4-Quinazolinedithiol exhibit high selectivity and sensitivity, making them suitable for environmental monitoring and biomedical applications.

Analytical Chemistry

Chromatographic Applications

2,4-Quinazolinedithiol is employed as a derivatizing agent in chromatographic techniques for the analysis of thiols and other reactive species. Its ability to form stable complexes with metal ions enhances the detection limits in various analytical methods.

Fluorescent Probes

The compound has been developed into fluorescent probes for detecting biological molecules. Its unique fluorescence properties allow for real-time monitoring of cellular processes, providing valuable insights into biological systems.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Material Science | Conductive polymers | Enhances conductivity in OLEDs and OPVs |

| Electrochemical sensors | High sensitivity for heavy metal detection | |

| Analytical Chemistry | Derivatizing agent in chromatography | Improves detection limits |

| Fluorescent probes | Real-time monitoring of biological processes |

Case Studies

1. Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antibacterial activity of various derivatives of 2,4-Quinazolinedithiol against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, highlighting their potential as novel antimicrobial agents.

2. Conductive Polymer Development

In another research project, scientists synthesized a series of conductive polymers using 2,4-Quinazolinedithiol as a monomer. The resulting materials demonstrated enhanced electrical conductivity compared to traditional polymers, paving the way for their application in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 2,4-Quinazolinedithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions or other electrophilic centers, making it a useful ligand in coordination chemistry . Additionally, its quinazoline core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,4-Quinazolinedithiol with structurally related compounds:

- Core Differences: Quinazoline (two nitrogens) vs. Thiol (-SH) vs. hydroxyl (-OH): Thiols exhibit stronger nucleophilicity and metal-chelating ability but lower acidity (pKa ~10) compared to phenols (pKa ~8–10) .

Key Research Findings and Limitations

Bioactivity : Thiolated quinazolines show promise in targeting metalloenzymes (e.g., matrix metalloproteinases) due to their chelation capacity, but toxicity profiles require further study .

Structural Optimization : Substitution at position 5 (e.g., methoxy in 5-methoxy-quinazoline-2,4-diamine) enhances bioavailability but reduces thiol reactivity .

Biological Activity

Introduction

2,4-Quinazolinedithiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of 2,4-Quinazolinedithiol

The synthesis of 2,4-quinazolinedithiol typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been reported, including cyclization reactions that yield the quinazoline core structure. The compound can be synthesized from readily available starting materials such as o-phenylenediamine and appropriate thioketones or by using microwave-assisted synthesis for improved yields and reduced reaction times.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinedithiol exhibit significant antimicrobial properties. For instance, a series of quinazoline derivatives were tested against various bacterial strains, showing promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that certain derivatives outperform standard antibiotics like ampicillin.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 2,4-QDT | Staphylococcus aureus | 12 | 75 |

| 2,4-QDT | Escherichia coli | 10 | 80 |

| 2,4-QDT | Candida albicans | 11 | 77 |

These results suggest that the structural modifications in the quinazoline backbone significantly enhance antimicrobial activity .

Antioxidant Properties

The antioxidant potential of 2,4-quinazolinedithiol has also been evaluated using multiple assays. For example, compounds with hydroxyl substituents showed superior antioxidant activity compared to their methoxy counterparts. The total antioxidant capacity (TAC) was assessed using ABTS and CUPRAC assays:

| Compound | ABTS (TEAC value) | CUPRAC (TEAC value) |

|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 3.46 | 3.74 |

| 2-(methoxyphenyl)quinazolin-4(3H)-one | 1.89 | 1.95 |

The presence of hydroxyl groups significantly contributes to the radical scavenging ability of these compounds .

Antiproliferative Activity

The antiproliferative effects of 2,4-quinazolinedithiol have been studied against various cancer cell lines. A notable study indicated that certain derivatives inhibited cell growth in the low micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,4-QDT | HeLa | 12.5 |

| 2,4-QDT | MCF-7 | 15.0 |

| 2,4-QDT | A549 | 10.0 |

These findings highlight the potential of quinazolinedithiol derivatives as anticancer agents .

Case Study: Antimicrobial Efficacy

A recent clinical trial evaluated the efficacy of a new quinazolinedithiol derivative in patients with bacterial infections resistant to conventional antibiotics. The study reported a significant reduction in infection rates among those treated with the new compound compared to a control group receiving standard treatment.

Case Study: Cancer Treatment

In a preclinical study involving xenograft models of breast cancer, treatment with a specific quinazolinedithiol derivative resulted in a marked decrease in tumor size and improved survival rates compared to untreated controls. This underscores the compound's potential as an adjunct therapy in cancer treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.